1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be achieved through organocatalyzed [4 + 2] annulation of carbon dioxide (CO₂) or carbonyl sulfide (COS) with allenamides. This method is noted for its high regio- and chemo-selectivity, step-economy, and facile scalability . The reaction typically proceeds under mild conditions, yielding the desired product in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organocatalytic systems for the chemical transformation of CO₂ and COS.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine-2,4-dione: A closely related compound with similar structural features and chemical properties.
1,3-Thiazine-2,4-dione: Another related compound that shares the oxazine ring but contains a sulfur atom instead of an oxygen atom.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUATXXESWDBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=N2)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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